An In-depth Technical Guide to 4-Chlorobenzyl Alcohol: Chemical Properties and Structure
An In-depth Technical Guide to 4-Chlorobenzyl Alcohol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Chlorobenzyl alcohol (CAS No. 873-76-7). The information is intended for professionals in research and development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]
Chemical and Physical Properties
4-Chlorobenzyl alcohol is a white to beige crystalline solid at room temperature.[3] It is characterized by a benzyl (B1604629) alcohol structure with a chlorine atom substituted at the para-position of the benzene (B151609) ring.[1] This substitution influences its reactivity and physical properties compared to unsubstituted benzyl alcohol. The compound is stable under normal storage conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
Quantitative Data Summary
The key physical and chemical properties of 4-Chlorobenzyl alcohol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClO | [1] |
| Molecular Weight | 142.58 g/mol | [4] |
| Melting Point | 68-72 °C | [3][5] |
| Boiling Point | 234 °C (at 760 mmHg) | [3][6] |
| Density | ~1.11 g/cm³ (estimate) | [7] |
| Solubility in Water | 2.5 g/L (at 20 °C) | [3][5] |
| Solubility (Other) | Soluble in methanol (B129727), ethanol, ether | [1][3] |
| pKa | 14.16 (Predicted) | N/A |
| Flash Point | 70 °C | [7] |
| LogP (Octanol/Water) | 1.83 - 1.96 | [7] |
Molecular and Crystal Structure
The structural characteristics of 4-Chlorobenzyl alcohol have been elucidated through spectroscopic methods and X-ray crystallography.
Molecular Structure
-
IUPAC Name : (4-chlorophenyl)methanol[4]
-
SMILES : OCc1ccc(Cl)cc1[4]
-
InChI Key : PTHGDVCPCZKZKR-UHFFFAOYSA-N[4]
The molecule consists of a chlorophenyl group attached to a methanol moiety. The presence of the hydroxyl (-OH) group allows it to participate in reactions such as esterification and oxidation, while the chloro-substituted aromatic ring is amenable to various organic transformations.[1][3]
Crystal Structure
The crystal structure of 4-Chlorobenzyl alcohol was determined by X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁. The crystal structure is characterized by chains of O--H...O hydrogen bonds extending along the crystallographic 2₁ axis.[8] Key crystallographic parameters are detailed in the table below.
| Crystallographic Parameter | Value | Source |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁ | [8] |
| Unit Cell Dimensions | a = 12.069(3) Å | [8] |
| b = 4.933(1) Å | [8] | |
| c = 5.906(3) Å | [8] | |
| β = 102.63(3)° | [8] | |
| Unit Cell Volume (V) | 343.1(2) ų | [8] |
| Molecules per Unit Cell (Z) | 2 | [8] |
| Calculated Density (Dx) | 1.381 Mg m⁻³ | [8] |
Spectroscopic Profile
-
Infrared (IR) Spectroscopy : The IR spectrum exhibits a characteristic broad absorption band in the region of 3400-3584 cm⁻¹ due to the O-H stretching of the hydroxyl group. Aromatic C-H stretching appears around 3000-3100 cm⁻¹, and C-C stretching within the aromatic ring is observed at 1585-1600 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum typically shows a singlet for the benzylic protons (-CH₂OH) around 4.7 ppm. The aromatic protons appear as two doublets in the 7.3 ppm region, characteristic of a 1,4-disubstituted benzene ring. The hydroxyl proton signal is variable and may appear as a broad singlet.
-
¹³C NMR : The carbon of the -CH₂OH group resonates around 64 ppm. The aromatic carbons show four distinct signals, with the carbon bearing the chlorine atom appearing at approximately 133 ppm and the carbon bearing the CH₂OH group at around 139 ppm.
-
Experimental Protocols
4-Chlorobenzyl alcohol is primarily synthesized via two common laboratory methods: the Cannizzaro reaction starting from 4-chlorobenzaldehyde (B46862) and the hydrolysis of 4-chlorobenzyl chloride.
Synthesis via Cannizzaro Reaction
This method involves the base-induced disproportionation of 4-chlorobenzaldehyde, which lacks α-hydrogens, to yield both 4-chlorobenzyl alcohol and 4-chlorobenzoic acid.
Methodology:
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2.00 g (14.2 mmol) of 4-chlorobenzaldehyde in 6 mL of methanol.
-
Addition of Base : To this solution, add 5 mL of a pre-prepared 11 M aqueous potassium hydroxide (B78521) (KOH) solution.
-
Reflux : Heat the reaction mixture to reflux using a suitable heating mantle. Maintain a gentle reflux for approximately 1 hour. The mixture will appear as a thick emulsion.
-
Cooling and Extraction : After 1 hour, remove the heat source and allow the mixture to cool to room temperature. Transfer the entire contents to a separatory funnel, rinsing the flask with 25 mL of water and adding it to the funnel.
-
Product Separation : Extract the aqueous mixture with two 15 mL portions of dichloromethane (B109758) (CH₂Cl₂). The 4-chlorobenzyl alcohol will partition into the organic (lower) layer, while the potassium 4-chlorobenzoate (B1228818) salt remains in the aqueous (upper) layer.
-
Isolation of Alcohol : Combine the organic layers. Wash with a saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude 4-chlorobenzyl alcohol.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as an acetone/hexane mixture.
Synthesis via Hydrolysis of 4-Chlorobenzyl Chloride
This industrial method involves the nucleophilic substitution of the chloride on the benzylic carbon of 4-chlorobenzyl chloride by a hydroxide or carbonate ion.
Methodology:
-
Reaction Setup : In a 50L glass-lined reactor, add 35 kg of water, followed by the slow addition of 5 kg of sodium carbonate (Na₂CO₃) and 1.5 kg of 30% sodium hydroxide (NaOH) solution under stirring.
-
Heating : Raise the temperature of the alkaline solution to 30-40 °C.
-
Substrate Addition : Slowly add a mixture of 5 kg of 4-chlorobenzyl chloride and 200 g of toluene (B28343) dropwise into the reactor.
-
Reflux : After addition is complete, heat the mixture to 90-105 °C and maintain reflux for 5-15 hours. Monitor the reaction progress by analyzing the consumption of 4-chlorobenzyl chloride.
-
Work-up : Once the reaction is complete (residual starting material <1%), cool the mixture to 25-30 °C. The product will crystallize out of the solution.
-
Isolation : Filter the solid crude product and wash it with water until the pH of the filtrate is neutral (pH ~7.5).
-
Purification : The crude product is then recrystallized from an organic solvent, such as o-xylene. The purified crystals are filtered and dried under reduced pressure at 40-50 °C to yield the final product.
Biological Activity and Applications
4-Chlorobenzyl alcohol does not have well-documented roles in specific biological signaling pathways. Its primary significance in the life sciences is as a versatile chemical intermediate. It serves as a crucial building block for a wide range of biologically active molecules. Some sources note general antimicrobial properties, which makes it useful as a preservative in some cosmetic and pharmaceutical formulations.[1][5]
Its main applications include:
-
Protecting Group : Used to protect carboxyl groups as 4-chlorobenzyl esters, which are more stable to acidic conditions than their corresponding benzyl esters.[2][5]
-
Pharmaceutical Synthesis : An intermediate in the manufacturing of various active pharmaceutical ingredients (APIs).[9]
-
Agrochemicals : A precursor for the synthesis of certain pesticides and herbicides.[1]
-
Other Industries : Used as a solvent in paint strippers and waterborne coatings, and as a component in the synthesis of fragrances and flavoring agents.[3][5]
Safety and Handling
4-Chlorobenzyl alcohol may cause skin and eye irritation. It is advisable to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from incompatible substances such as strong oxidizing agents and acids.
References
- 1. CAS 873-76-7: 4-Chlorobenzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chlorobenzyl alcohol | 873-76-7 [chemicalbook.com]
- 4. 4-Chlorobenzyl alcohol | C7H7ClO | CID 13397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorobenzyl alcohol, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 6. 4-Chlorobenzyl alcohol [webbook.nist.gov]
- 7. 873-76-7(4-Chlorobenzyl alcohol) | Kuujia.com [kuujia.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. guidechem.com [guidechem.com]
